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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

Technical Support Center: Sephadex G-150
Column Maintenance

This guide provides researchers, scientists, and drug development professionals with detailed
protocols and troubleshooting advice for the cleaning and regeneration of Sephadex G-150
columns.

Frequently Asked Questions (FAQSs)

Q1: What is the primary purpose of cleaning and regenerating a Sephadex G-150 column?

Al: Cleaning removes precipitated proteins, lipids, and other contaminants that can affect the
column's performance by causing high back pressure, reduced flow rate, and poor separation.
Regeneration prepares the column for subsequent runs by ensuring the gel is equilibrated in
the desired buffer and ready for sample application.

Q2: How often should I clean my Sephadex G-150 column?

A2: It is good practice to clean the column after each use, especially when working with
complex biological samples. A more rigorous cleaning-in-place (CIP) procedure should be
performed when you observe a significant increase in back pressure, a decrease in resolution,
or discoloration of the column bed.[1]

Q3: Can | reuse a Sephadex G-150 column? How many times?
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A3: Yes, Sephadex G-150 columns can be reused multiple times with proper cleaning and
regeneration. The exact number of uses depends on the nature of the samples being
separated and the rigor of the cleaning protocol. With proper care, a column can be used for
many cycles.

Q4: What are the signs that my column needs cleaning or is clogged?

A4: Key indicators include:

Increased back pressure.[1]

Reduced or slow flow rate.[2]

Poor peak resolution or fronting peaks.[3]

Visible discoloration or precipitation at the top of the gel bed.[1]

A space appearing between the top of the gel bed and the column adapter.[1][4]
Q5: What is the recommended storage solution for a Sephadex G-150 column?

A5: For short-term storage (a few days), the column can be stored in the running buffer. For
long-term storage, it is recommended to wash the column with water and then store it in 20%
ethanol to prevent microbial growth.[5][6] The column should be stored at 2-8°C.[5]

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1170174?utm_src=pdf-body
https://prep-hplc.com/Uploads/ueditor/file/20190726/5d3aa04440422.pdf
https://www.mtoz-biolabs.com/how-to-fix-severe-clogging-and-extremely-slow-flow-rate-in-sephadex-g-100-protein-purification-columns.html
https://wolfson.huji.ac.il/purification/PDF/Columns/GE_ProteinPurificTroubleshGuide.PDF
https://prep-hplc.com/Uploads/ueditor/file/20190726/5d3aa04440422.pdf
https://prep-hplc.com/Uploads/ueditor/file/20190726/5d3aa04440422.pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-17491-pdf
https://www.benchchem.com/product/b1170174?utm_src=pdf-body
https://www.cytivalifesciences.co.jp/tech_support/manual/pdf/17000001.pdf
https://wolfson.huji.ac.il/purification/PDF/Gel_Filtration/GE_SEC_MantainCleaning.PDF
https://www.cytivalifesciences.co.jp/tech_support/manual/pdf/17000001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Problem

Possible Cause(s)

Solution(s)

Increased Back Pressure

1. Clogged column filter or
tubing.[4][7] 2. Precipitated
sample on the column.[1] 3.
Compressed gel bed due to

excessive flow rate.[4][6]

1. Replace the in-line filters.
Check tubing for blockages. 2.
Perform the cleaning-in-place
(CIP) protocol. Consider
reversing the column flow for
cleaning.[8] 3. Repack the
column. Ensure the flow rate
does not exceed the
recommended maximum for

the gel.

Reduced Flow Rate

1. Clogged column.[2] 2. Air
bubbles in the column bed.[2]
[4] 3. Buffer viscosity is too

high (e.g., in a cold room).[4]

1. Follow the cleaning protocol.
For severe clogs, repacking
may be necessary.[2] 2. Degas
buffers thoroughly. If air is
introduced, it may be possible
to remove it by passing
degassed buffer through the
column. Repacking may be
required for significant air
pockets.[4] 3. Decrease the
flow rate when using viscous
buffers or working at lower

temperatures.[4][6]

Poor Peak Resolution

1. Column is not sulfficiently
equilibrated.[3] 2. Unevenly
packed column bed.[2] 3.
Sample is too viscous or

concentrated.

1. Equilibrate the column with
at least 2-3 column volumes of
running buffer.[5] 2. Repack
the column, ensuring a
homogenous slurry and
avoiding air bubbles.[2] 3.
Dilute the sample. Sample
viscosity should not be more
than 1.5 times that of the
buffer.
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1. Perform the cleaning-in-

1. Adsorption of colored place (CIP) protocaol. 2.
Discoloration of Gel compounds from the sample. Sanitize the column with 0.2 M
2. Microbial growth.[3] NaOH and store in 20%

ethanol.[1][5]

Experimental Protocols
Protocol 1: Standard Cleaning-in-Place (CIP)

This protocol is designed to remove most common contaminants, such as precipitated proteins
and hydrophobically bound substances.

Materials:

e 0.2 M Sodium Hydroxide (NaOH) solution

» Purified water

» Running buffer

Procedure:

e Disconnect the column from any detectors to prevent damage.

o Wash with Purified Water: Flush the column with at least 2 column volumes (CV) of purified
water.

« Introduce Cleaning Solution: Wash the column with 1-2 CV of 0.2 M NaOH. To remove
contaminants at the top of the column more efficiently, the flow can be reversed if your
column hardware permits.[3]

 Incubation: For more stubborn contaminants, stop the flow and allow the NaOH solution to
remain in the column for 1-2 hours.[1]

» Rinse with Water: Wash the column with 3-5 CV of purified water, or until the pH of the eluent

returns to neutral.
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e Re-equilibration: Proceed immediately to the regeneration protocol to re-equilibrate the
column with running buffer.

Caution:For more porous Sephadex types like G-150, washing with NaOH may cause the gel
to swell. It is sometimes recommended to perform this step outside the column.[9] Always
operate within the pressure limits of your column.

Protocol 2: Column Regeneration and Re-equilibration

This protocol prepares the column for immediate use after cleaning or for storage.
Materials:

e Running buffer

o 20% Ethanol (for storage)

Procedure:

o Equilibrate with Buffer: After cleaning, flush the column with at least 2-3 column volumes of
the running buffer to be used for the next separation.[5][9]

o Monitor Equilibration: Monitor the pH and/or conductivity of the eluent. Equilibration is
complete when these values match those of the running buffer being introduced.

o Prepare for Storage (Optional): If the column will not be used for more than two days, wash it
with 2 CV of purified water, followed by at least 2 CV of 20% ethanol.[6]

o Store Properly: Seal the column ends securely to prevent drying and store at 2-8°C.[5]

Quantitative Data Summary

The following table summarizes key operational parameters. Note that optimal flow rates are
dependent on column dimensions and packing quality.
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Parameter

Value/Range

Notes

Cleaning Solution

0.1 M-0.5M NaOH

0.2 M is a common starting
point.[1][8] Higher
concentrations can be used for

severe contamination.

Cleaning Volume

1-2 Column Volumes (CV)

For NaOH wash.[8]

Rinsing Volume

3-5 Column Volumes (CV)

For post-cleaning water wash.

Re-equilibration Volume

2-3 Column Volumes (CV)

With running buffer.[5]

Storage Solution

20% Ethanol

For long-term storage to
prevent microbial growth.[5]

Sample Viscosity

Max 1.5x buffer viscosity

Corresponds to a protein
concentration of up to ~70

mg/mL in aqueous buffers.

pH Stability

3-12

For Sephadex G-series gels.
[10]

Workflow Diagram
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Caption: Workflow for cleaning and regenerating a Sephadex G-150 column.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sephadex-g-150-column]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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